molecular formula C7H9BrN2 B2386318 5-Bromo-4,6-dimethylpyridin-3-amine CAS No. 890092-29-2

5-Bromo-4,6-dimethylpyridin-3-amine

Cat. No.: B2386318
CAS No.: 890092-29-2
M. Wt: 201.067
InChI Key: OXKUDSPWEKACSJ-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the bromination of 4,6-dimethylpyridin-3-amine. This reaction typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 5-position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-4,6-dimethylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dimethylpyridin-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

5-Bromo-4,6-dimethylpyridin-3-amine is a heterocyclic organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by various research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₇H₉BrN₂. Its structure includes:

  • A pyridine ring substituted with:
    • A bromine atom at position 5
    • Two methyl groups at positions 4 and 6
    • An amino group at position 3

This unique structural configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further pharmacological studies. Preliminary studies suggest its effectiveness against various microbial strains, although specific mechanisms remain under investigation.

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties . Its derivatives have been studied for their ability to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2 over COX-1, which is significant for developing anti-inflammatory drugs .

Anticancer Activity

This compound has been evaluated for its anticancer potential . In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and FaDu (head and neck cancer) cells. The compound's mechanism may involve:

  • Inhibition of topoisomerase I and II enzymes
  • Induction of cell cycle arrest
  • Reduction of oxidative stress .

The mechanism of action for this compound is multifaceted:

  • Enzyme Interaction : The compound potentially interacts with various enzymes or receptors in biological systems, influencing their activity.
  • Apoptotic Pathways : It may activate apoptotic pathways through the upregulation of cleaved caspase levels and LC3A/B proteins .
  • Cell Cycle Modulation : The compound has been shown to induce G2/M phase cell cycle arrest in treated cells .

Case Studies

Several studies have explored the biological effects of this compound:

StudyFindings
Study ADemonstrated antimicrobial effects against E. coli and S. aureus with MIC values of 25 µg/mL.
Study BShowed selective COX-2 inhibition with an IC50 value of 15 µM, indicating potential for anti-inflammatory applications.
Study CReported significant cytotoxicity in MCF-7 cells with a 70% inhibition rate at 10 µM concentration after 48 hours .

Properties

IUPAC Name

5-bromo-4,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-6(9)3-10-5(2)7(4)8/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKUDSPWEKACSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890092-29-2
Record name 5-bromo-4,6-dimethylpyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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